molecular formula C22H23Br2N3S2 B3027219 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 1254062-41-3

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B3027219
CAS No.: 1254062-41-3
M. Wt: 553.4
InChI Key: KPXJKVVGOPZOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole is a high-value organic building block with the molecular formula C 22 H 23 Br 2 N 3 S 2 and a molecular weight of 553.385 g/mol . This compound is characterized by its benzo-triazole core, which is functionalized with two 5-bromothiophen-2-yl groups at the 4 and 7 positions and an octyl chain on the triazole nitrogen . The bromine atoms on the thiophene rings serve as highly reactive sites for further cross-coupling reactions, such as Stille or Suzuki polymerization, making this molecule a critical precursor in the synthesis of conjugated polymers and small molecules for advanced materials science . Its primary research application is in the field of organic electronics, where it is utilized as a key monomer to construct donor-acceptor (D-A) type polymers for organic photovoltaics (OPVs) and other electronic devices . The benzo-triazole unit acts as a robust electron-accepting moiety, while the bromine substituents allow for precise integration into a polymer backbone. Researchers value this compound for enabling the fine-tuning of HOMO/LUMO energy levels, band gaps, and ultimately the performance of the resulting materials . The compound is supplied with a purity of 95% and requires storage at 2-8°C in a sealed, dry environment to maintain stability . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-2-octylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Br2N3S2/c1-2-3-4-5-6-7-14-27-25-21-15(17-10-12-19(23)28-17)8-9-16(22(21)26-27)18-11-13-20(24)29-18/h8-13H,2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXJKVVGOPZOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)Br)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857043
Record name 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254062-39-9
Record name 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of non-covalent bonds such as hydrogen bonds, Van der Waals forces, and π-π stacking interactions. These interactions can influence the activity of the enzymes and proteins, thereby affecting the biochemical pathways in which they are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in these pathways, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. These binding interactions can result in changes in gene expression, which in turn affect various cellular processes. The exact molecular mechanisms can vary depending on the specific biomolecules involved and the context of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound can lead to sustained changes in cellular function, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potentially toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. It is important to carefully control the dosage to avoid adverse effects while maximizing the beneficial effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in the synthesis and degradation of certain metabolites, thereby altering the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in various applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole is a compound of increasing interest in the fields of organic electronics and biological applications. Its unique structure, featuring a benzo-triazole core and brominated thiophene substituents, suggests potential for various biological activities, including anti-cancer properties and applications in photodynamic therapy. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is C22H23Br2N3S2C_{22}H_{23}Br_2N_3S_2 with a molecular weight of approximately 553.38 g/mol. The compound features:

  • Brominated Thiophene Groups : Known for their electron-rich properties.
  • Benzo[d][1,2,3]triazole Core : Imparts stability and potential bioactivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22H23Br2N3S2
Molecular Weight553.38 g/mol
CAS Number1254062-39-9

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of benzo-triazoles possess selective toxicity towards cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assessment

In an experimental setup involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound showed:

  • IC50 Values :
    • MCF-7: 12 µM
    • A549: 15 µM

These values indicate a promising potential for therapeutic applications in oncology.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to generate reactive oxygen species (ROS) may also contribute to its cytotoxic effects.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest that it exhibits activity against various bacterial strains and fungi.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Scientific Research Applications

Organic Photovoltaics (OPVs)

One of the primary applications of 4,7-bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole is in the field of organic photovoltaics. Its ability to facilitate charge transfer and enhance light absorption makes it an attractive candidate for use as a donor or acceptor material in OPV blends.

Case Study: Efficiency Improvement

Research has demonstrated that incorporating this compound into OPV systems can lead to improved power conversion efficiencies. For instance, a study showed that devices utilizing blends containing this compound achieved efficiencies exceeding 10%, significantly higher than those without it .

Organic Light Emitting Diodes (OLEDs)

The compound is also explored for its potential use in OLEDs due to its favorable photophysical properties. Its strong emission characteristics can be harnessed for light-emitting layers in OLED devices.

Case Study: Emission Properties

In a comparative study of various emissive materials, this compound exhibited superior luminescent properties, leading to brighter and more efficient OLEDs . This makes it a promising candidate for future display technologies.

Sensors

Another application lies in the development of chemical sensors. The compound's sensitivity to environmental changes can be utilized to create sensors capable of detecting specific analytes.

Case Study: Sensor Development

Recent advancements have shown that films made from this compound can detect volatile organic compounds (VOCs) with high selectivity and sensitivity. This capability is crucial for environmental monitoring and safety applications .

Photostabilizers

The compound's structural stability under UV light exposure suggests its potential use as a photostabilizer in various polymeric materials, enhancing their durability against photodegradation.

Case Study: Polymer Enhancement

In polymer blends tested for UV resistance, the incorporation of this compound resulted in significantly improved stability compared to standard photostabilizers . This characteristic can extend the lifespan of products used outdoors.

Comparative Analysis of Applications

ApplicationKey BenefitReference
Organic PhotovoltaicsEnhanced power conversion efficiency
Organic Light Emitting DiodesSuperior luminescent properties
Chemical SensorsHigh selectivity and sensitivity for VOCs
PhotostabilizersImproved UV resistance in polymers

Comparison with Similar Compounds

Fluorinated Analogues

  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole (M3) Fluorination at the 5,6-positions of the benzotriazole core increases electron deficiency, lowering the HOMO level (-5.6 eV vs. -5.5 eV for non-fluorinated M2) and narrowing the optical bandgap (1.7 eV vs. 1.8 eV) . Application: Fluorinated derivatives exhibit enhanced charge-carrier mobility (10<sup>-3</sup> cm<sup>2</sup>V<sup>-1</sup>s<sup>-1</sup>) and higher power conversion efficiencies (PCEs) in OPVs (up to 7.2% vs. 6.5% for non-fluorinated analogs) .

Alkyl Chain Variants

  • 4,7-Bis(5-bromothiophen-2-yl)-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole
    • Branched 2-hexyldecyl chains improve solubility and thin-film crystallinity compared to linear octyl chains .
    • Trade-off : Reduced π-π stacking due to steric hindrance lowers charge mobility .

Comparison with Benzothiadiazole (BT)-Based Analogues

  • 4,7-Bis(5-bromothiophen-2-yl)benzothiadiazole (BT-Br)
    • BT-based compounds exhibit stronger electron-accepting properties (LUMO = -3.9 eV) than BTz derivatives (LUMO = -3.7 eV) .
    • Limitation : BT derivatives have higher synthetic complexity and lower thermal stability .

Donor-Acceptor Copolymers

Copolymer Acceptor Unit Donor Unit Bandgap (eV) HOMO (eV) PCE (%) Reference
P(M2-co-M1) Target compound (BTz-Br) Cyclopentadithiophene 1.8 -5.5 6.8
P(M3-co-M1) Fluorinated BTz-Br Cyclopentadithiophene 1.7 -5.6 7.2
BTzDTBT BTz-Br Benzodifuran (BDF) 1.9 -5.4 5.6
BTzDT2FBT Fluorinated BTz-Br Benzodifuran (BDF) 1.7 -5.7 6.9

Key Research Findings

Fluorination Enhances Performance : Introducing fluorine atoms into the BTz core improves electron affinity and reduces energy losses, leading to higher OPV efficiencies .

Alkyl Chain Engineering : Branched alkyl chains (e.g., 2-hexyldecyl) optimize solubility without significantly compromising charge transport .

Donor-Acceptor Pairing: Combining BTz-Br with high-mobility donors like cyclopentadithiophene achieves balanced charge transport and light absorption .

Q & A

Q. What are the standard synthetic routes for 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole?

The compound is typically synthesized via a multi-step procedure:

  • Step 1 : Lithiation of thiophene using n-BuLi in anhydrous THF under argon, followed by transmetallation with ZnCl₂.
  • Step 2 : Palladium-catalyzed (e.g., Pd(PPh₃)₂Cl₂) Suzuki coupling with 4,7-dibromo-2-octylbenzotriazole to form the bis-thiophene intermediate.
  • Step 3 : Bromination using N-bromosuccinimide (NBS) in THF. Purification involves column chromatography (hexane:CH₂Cl₂ = 4:1) and recrystallization .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and alkyl chain integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • Elemental Analysis : Ensures stoichiometric purity.
  • UV-Vis Spectroscopy : Assesses π-conjugation and electronic transitions .

Q. What are common applications of this compound in organic electronics?

It serves as an electron-deficient monomer in conjugated polymers for:

  • Organic photovoltaics (OPVs), enabling narrow bandgaps (~1.5–2.0 eV).
  • Field-effect transistors (FETs), where its planar structure enhances charge transport.
  • Electrochemical biosensors when functionalized with redox-active groups .

Advanced Research Questions

Q. How can Suzuki cross-coupling conditions be optimized to improve reaction yields?

Variables to test:

  • Catalyst systems : Compare Pd(PPh₃)₄ vs. Pd₂(dba)₃ with ligands like tri(o-tolyl)phosphine.
  • Solvent effects : Use anhydrous toluene or xylene for enhanced solubility of aromatic intermediates.
  • Temperature control : Prolonged reflux (24–48 hrs) ensures complete coupling, monitored via TLC. Post-reaction workup should include Soxhlet extraction to remove Pd residues .

Q. How to address low yields in the bromination step using NBS?

Potential solutions:

  • Solvent choice : Replace THF with DMF or DCM to minimize side reactions.
  • Stoichiometry : Use 2.2–2.5 equivalents of NBS to ensure complete bromination.
  • Reaction monitoring : Employ in-situ UV-vis to track bromine incorporation (peak shifts at ~350 nm) .

Q. What experimental designs are suitable for studying fluorination effects on electronic properties?

  • Synthesis of fluorinated analogs : Replace the octyl chain with fluorinated alkyl groups (e.g., 2-hexyldecyl).
  • Comparative analysis : Use cyclic voltammetry (CV) to measure HOMO/LUMO levels and UV-vis to track bandgap changes.
  • Device testing : Fabricate OPVs to correlate fluorination with power conversion efficiency (PCE) .

Q. How to resolve discrepancies in spectroscopic data during structural validation?

  • Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography for ambiguous peaks.
  • Isotopic labeling : Use deuterated solvents to eliminate interference in ¹H NMR.
  • Thermogravimetric analysis (TGA) : Rule out solvent/moisture contamination affecting HRMS results .

Q. What strategies improve solubility of this compound in polymer synthesis?

  • Side-chain engineering : Incorporate branched alkyl groups (e.g., 2-butyloctyl) to disrupt crystallinity.
  • Co-solvent systems : Use mixed solvents like chloroform:1,2-dichlorobenzene (3:1) during polymerization.
  • End-group modification : Introduce solubilizing moieties (e.g., trimethylsilyl) post-polymerization .

Q. How to analyze charge transport properties in thin-film devices?

  • Space-charge-limited current (SCLC) : Measure hole/electron mobility using ITO/PEDOT:PSS/active layer/Al architectures.
  • Grazing-incidence X-ray diffraction (GI-XRD) : Correlate crystallinity with mobility.
  • Atomic force microscopy (AFM) : Assess film morphology for defects impacting charge extraction .

Methodological Notes

  • Contradiction Handling : Conflicting NMR data may arise from rotamers or polymorphism. Use variable-temperature NMR to identify dynamic processes .
  • Purity Standards : Employ preparatory HPLC (C18 column, acetonitrile:water gradient) for >99% purity in device-grade materials .
  • Safety Protocols : Handle air-sensitive reagents (e.g., n-BuLi) in gloveboxes with argon backfilling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole
Reactant of Route 2
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.